Epilactose
Overview
Description
epi-Lactose is an epimer of Lactose and is also known to exhibit prebiotic properties.
Scientific Research Applications
Prebiotic Properties and Digestive Health
- Enhanced Calcium Absorption: Epilactose has been found to promote calcium and magnesium absorption in rats, indicating potential benefits for bone health and mineral balance in the body (Nishimukai et al., 2008).
- Gut Microbiota and Health: Dietary supplementation with this compound increases the weight of the cecal wall and the number of beneficial gut bacteria like lactobacilli and bifidobacteria. This points to its role in enhancing gut health (Watanabe et al., 2008).
Metabolic Effects
- Obesity Prevention: Supplementing diets with this compound has shown to prevent obesity and metabolic disorders in mice fed high-fat diets. It does this by increasing the expression of uncoupling protein-1, which enhances energy expenditure (Murakami et al., 2015).
Biotechnological Production
- Enzymatic Production: this compound can be produced enzymatically from lactose using cellobiose 2-epimerase. This process has been studied and optimized for industrial applications (Mu et al., 2013).
- Purification Techniques: Advances in purification techniques, such as semi-preparative HPLC systems, have enabled the production of high-purity this compound, crucial for its use in scientific studies (Kuschel et al., 2017).
Food Industry Applications
- Dairy Product Enhancement: The use of this compound in dairy products is being explored due to its prebiotic properties. It can be produced in situ in dairy products, adding value to these products (Krewinkel et al., 2014).
Mechanism of Action
Target of Action
Epilactose primarily targets the gut microbiota . It has been shown to significantly stimulate the growth of butyrate-producing bacteria . These bacteria play a crucial role in maintaining gut health by producing butyrate, a short-chain fatty acid that serves as a primary energy source for colon cells and has anti-inflammatory properties .
Mode of Action
This compound interacts with its targets, the gut microbiota, by serving as a prebiotic . Prebiotics are non-digestible carbohydrates that promote the growth of beneficial gut bacteria . This compound is fermented by these bacteria, leading to the production of metabolites such as lactate, short-chain fatty acids, and gases . This interaction results in a modulation of the gut microbiota, promoting a healthier gut environment .
Biochemical Pathways
This compound is produced from lactose through a process of non-enzymatic catalysis . It is an epimer of lactose, meaning it has the same molecular formula but a different arrangement of atoms . The biochemical pathways affected by this compound primarily involve the fermentation processes of the gut microbiota . The fermentation of this compound by these bacteria leads to the production of beneficial metabolites, including butyrate .
Pharmacokinetics
As a non-digestible carbohydrate, it is likely that this compound remains largely unabsorbed in the gut, where it can be fermented by the gut microbiota . This allows it to exert its prebiotic effects and promote intestinal mineral absorption .
Result of Action
The fermentation of this compound by the gut microbiota results in the production of several metabolites, including lactate, short-chain fatty acids, and gases . Among these, butyrate is particularly beneficial for gut and systemic health . The production of butyrate is significantly increased in the presence of this compound . This can lead to improved gut health and potentially other systemic benefits .
Action Environment
The action of this compound is influenced by the environment within the gut, including the composition of the gut microbiota . The prebiotic effect of this compound has been observed to be independent of the donor’s diet, suggesting that it may exert its beneficial effects across a range of gut environments . .
Safety and Hazards
When handling Epilactose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The technological push is expected to broaden the spectrum of lactose-derived bioactive compounds to be produced at an industrial scale in the near future . Lactose obtained from cheese whey is a low-value commodity despite its great potential as raw material for the production of bioactive compounds .
Biochemical Analysis
Biochemical Properties
Epilactose is produced by the enzyme cellobiose 2-epimerase . This enzyme can convert lactose to this compound . The biochemical properties and kinetic parameters of this enzyme have been studied .
Cellular Effects
It is known that this compound is a non-digestible carbohydrate and has a good prebiotic effect . It promotes intestinal mineral absorption .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme cellobiose 2-epimerase . This enzyme catalyzes the epimerization of lactose to produce this compound .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. It is known that this compound is produced in heat-treated milk , suggesting that it is stable under high-temperature conditions.
Metabolic Pathways
This compound is involved in the lactose metabolic pathway . It is produced from lactose by the action of the enzyme cellobiose 2-epimerase .
Properties
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8+,9+,10-,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-QMRWEYQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50468-56-9, 20869-27-6 | |
Record name | Epilactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050468569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epilactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eplattosio | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPILACTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3515BNP809 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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